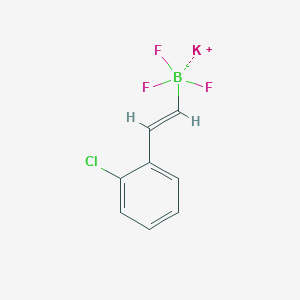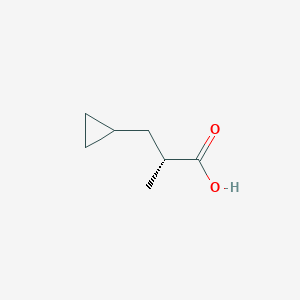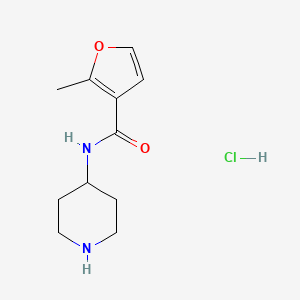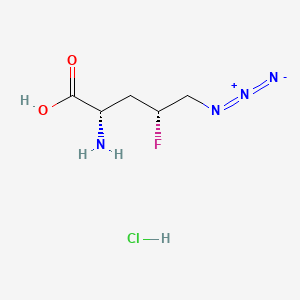
Potassium (E)-(2-chlorostyryl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (E)-(2-chlorostyryl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. These compounds contain a trifluoroborate anion, which is a derivative of boronic acids. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable and efficient reagent for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium (E)-(2-chlorostyryl)trifluoroborate typically involves the reaction of (E)-(2-chlorostyryl)boronic acid with potassium bifluoride (KHF2). The process can be summarized as follows:
Hydroboration: The starting material, (E)-(2-chlorostyryl)boronic acid, is prepared through hydroboration of the corresponding alkyne.
Formation of Trifluoroborate: The boronic acid is then treated with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Potassium (E)-(2-chlorostyryl)trifluoroborate primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst.
Nucleophilic Substitution: The trifluoroborate can act as a nucleophile, reacting with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling.
Solvents: Typical solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Substituted Boronic Acids: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Potassium (E)-(2-chlorostyryl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium (E)-(2-chlorostyryl)trifluoroborate exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The final step forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborates
Comparison: Potassium (E)-(2-chlorostyryl)trifluoroborate is unique due to its specific (E)-(2-chlorostyryl) group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other trifluoroborates, it offers enhanced stability and efficiency in forming carbon-carbon bonds .
Propiedades
Fórmula molecular |
C8H6BClF3K |
|---|---|
Peso molecular |
244.49 g/mol |
Nombre IUPAC |
potassium;[(E)-2-(2-chlorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H6BClF3.K/c10-8-4-2-1-3-7(8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+; |
Clave InChI |
IXVPBJHKQJXDQE-IPZCTEOASA-N |
SMILES isomérico |
[B-](/C=C/C1=CC=CC=C1Cl)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1=CC=CC=C1Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)


![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)

![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
